![molecular formula C38H59N3O8 B587539 Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate CAS No. 1236549-06-6](/img/structure/B587539.png)
Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate
Overview
Description
Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C38H59N3O8 and its molecular weight is 685.903. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimitotic Agents and Chiral Isomers
Research on chiral isomers of ethyl carbamate derivatives has shown differences in biological activity between S- and R-isomers. Such compounds have been investigated for their antimitotic properties, suggesting potential applications in cancer research and therapy due to their activity in biological systems (C. Temple & G. Rener, 1992).
Photosensitizers for Photodynamic Therapy
A study on zinc phthalocyanine derivatives substituted with benzene sulfonamide groups demonstrated high singlet oxygen quantum yields, indicating significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. This highlights the role of complex organic compounds in developing therapeutic agents (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Synthesis of New Derivatives
The synthesis of new derivatives involving carbamate chemistry plays a crucial role in medicinal chemistry and drug development. Studies have explored the synthesis of various carbamate derivatives, aiming to create novel compounds with potential biological activities. This research contributes to the broader understanding of carbamate chemistry and its applications in designing new therapeutic agents (A. V. Velikorodov et al., 2019).
Novel Anticholinesterases
Another area of interest is the development of novel anticholinesterase agents based on carbamate derivatives. These compounds have been evaluated for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission. Such research is critical for discovering new treatments for neurodegenerative diseases like Alzheimer's (Weiming Luo et al., 2005).
Mechanism of Action
Target of Action
The primary target of DELTAN-BENZYLOXYCARBONYL ALISKIREN, also known as Aliskiren, is renin . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease .
Mode of Action
Aliskiren is a renin inhibitor . It binds to renin at its active site, stopping the cleavage of angiotensinogen to form angiotensin I . This inhibits the formation of angiotensin I, thereby ending the cascade of angiotensin II mediated mechanisms that normally increase blood pressure .
Biochemical Pathways
The inhibition of renin by Aliskiren affects the renin-angiotensin-aldosterone system (RAAS) . By preventing the conversion of angiotensinogen to angiotensin I, Aliskiren reduces the formation of angiotensin II, a potent vasoconstrictor, which normally increases blood pressure .
Pharmacokinetics
Aliskiren is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of Aliskiren is 2.6% . The binding of Aliskiren to plasma proteins is moderate (47-51%) and is independent of the concentration . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aliskiren. It’s important to note that individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Deltan-Benzyloxycarbonyl Aliskiren is a highly potent and selective inhibitor of human renin in vitro . Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II, an active protein .
Cellular Effects
Deltan-Benzyloxycarbonyl Aliskiren has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate ER stress induced by lipid overload in kidney tubular cells . In another study, it was found to ameliorate pressure overload-induced heart hypertrophy and fibrosis in mice . It also demonstrated anti-angiogenic and antioxidant properties over RPE cells, suggesting potential for use in the treatment of diabetic retinopathy .
Molecular Mechanism
The molecular mechanism of Deltan-Benzyloxycarbonyl Aliskiren involves the inhibition of renin, which leads to a cascade of events that decreases blood pressure, lowering the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .
Temporal Effects in Laboratory Settings
In laboratory settings, Deltan-Benzyloxycarbonyl Aliskiren has shown to have long-term effects. For instance, it has been found to prolong survival, decrease cardiac hypertrophy and the inducibility of arrhythmias, proteinuria, and attenuate inflammation in a transgenic rat model .
Dosage Effects in Animal Models
In animal models, the effects of Deltan-Benzyloxycarbonyl Aliskiren vary with different dosages. For instance, in a study, it was found that with an increase of dosage, the effect of lowering DBP and SBP both significantly improved .
Metabolic Pathways
About 80% of Deltan-Benzyloxycarbonyl Aliskiren in plasma following oral administration is unchanged. Two major metabolites account for about 1-3% of aliskiren in the plasma. One metabolite is an O-demethylated alcohol derivative and the other is a carboxylic acid derivative .
properties
IUPAC Name |
benzyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59N3O8/c1-25(2)29(19-28-15-16-33(47-8)34(20-28)48-18-12-17-46-7)21-31(41-37(45)49-23-27-13-10-9-11-14-27)32(42)22-30(26(3)4)35(43)40-24-38(5,6)36(39)44/h9-11,13-16,20,25-26,29-32,42H,12,17-19,21-24H2,1-8H3,(H2,39,44)(H,40,43)(H,41,45)/t29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRPIIITHOBDDV-YDPTYEFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705476 | |
| Record name | Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236549-06-6 | |
| Record name | Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



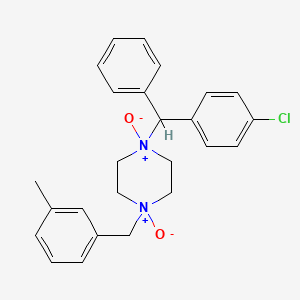



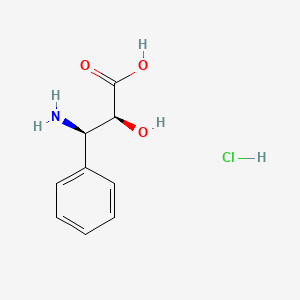
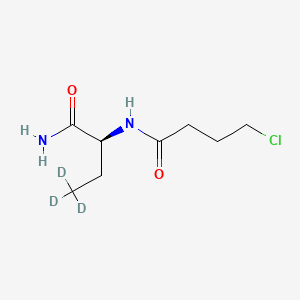
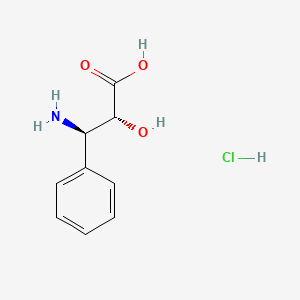
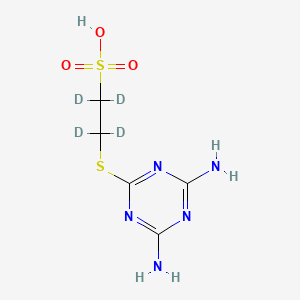
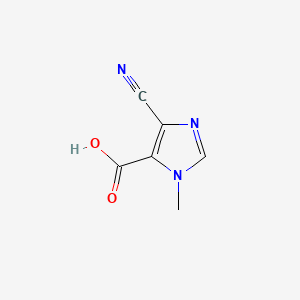
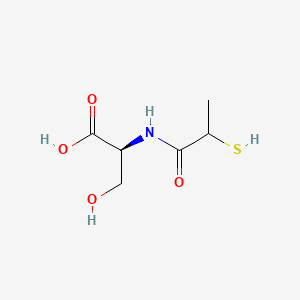
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)
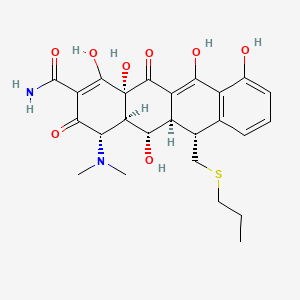
![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)